molecular formula C20H24N2OS B1360475 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone CAS No. 898782-99-5

2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone

Cat. No.: B1360475
CAS No.: 898782-99-5
M. Wt: 340.5 g/mol
InChI Key: RALDCBMQOVNUPU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone is a chemical compound that belongs to the family of benzophenone derivatives. This compound is known for its unique structure, which includes a piperazine ring and a thiomethyl group attached to a benzophenone core. It is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride with thiomethylating agents under controlled conditions. The process may include the use of acid binding agents and chlorates to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of commercially available and inexpensive starting materials. The process is optimized to achieve high purity (>99%) of the final product, ensuring its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The piperazine ring and thiomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine ring and thiomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4’-(4-methylpiperazinomethyl)benzophenone
  • 4’-Cyano-2-(4-methylpiperazinomethyl)benzophenone
  • 3,4-Dimethyl-2’-(4-methylpiperazinomethyl)benzophenone

Uniqueness

Compared to similar compounds, 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone stands out due to its unique thiomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALDCBMQOVNUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643869
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-99-5
Record name Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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